(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is a chiral compound characterized by the presence of a chiral center at the first carbon atom This compound contains a 5-chloro-2-fluorophenyl group and two fluorine atoms attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of 5-chloro-2-fluorobenzaldehyde with a chiral difluoroethanol derivative under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and automated systems to ensure consistent production quality. The use of high-purity starting materials and advanced purification techniques, such as chromatography, is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 5-chloro-2-fluorobenzaldehyde or 5-chloro-2-fluorobenzophenone.
Reduction: Formation of 5-chloro-2-fluorophenylethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine
- (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-thiol
- (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ether
Uniqueness
(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is unique due to its specific combination of halogen atoms and chiral center, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
2377004-74-3 |
---|---|
Molecular Formula |
C8H6ClF3O |
Molecular Weight |
210.6 |
Purity |
95 |
Origin of Product |
United States |
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